

Application Notes and Protocols for the Quantification of Rivaroxaban (BAY-5000 Analog)

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Compound of Interest

Compound Name: **BAY-5000**

Cat. No.: **B11930137**

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A Note on the Analyte: Initial searches for "**BAY-5000**" did not yield a specific, publicly documented compound. Therefore, to provide a comprehensive and practical guide, this document focuses on Rivaroxaban (BAY 59-7939), a widely used oral anticoagulant developed by Bayer.^[1] The methodologies and principles described herein serve as a robust template for the analytical quantification of similar small molecule drugs.

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.^[2] ^[3] Its accurate quantification in biological matrices, particularly human plasma, is essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring in specific clinical situations.^[4]^[5]

Mechanism of Action: Coagulation Cascade Inhibition

Rivaroxaban selectively and directly inhibits both free Factor Xa and Factor Xa bound within the prothrombinase complex.^[1]^[6] This action interrupts the intrinsic and extrinsic pathways of the blood coagulation cascade, ultimately preventing the conversion of prothrombin to thrombin.^[2] By decreasing thrombin generation, Rivaroxaban effectively reduces the formation of fibrin clots.^[3]^[7]

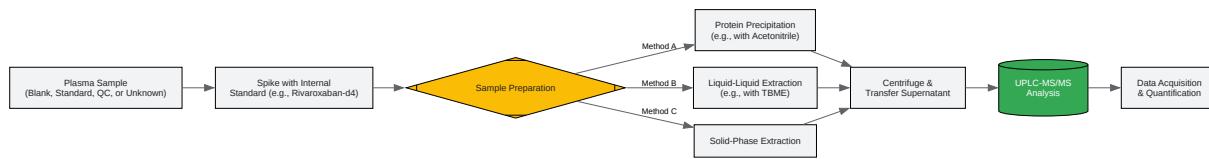
Figure 1: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.

Method 1: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for quantifying low concentrations of drugs in complex biological matrices due to its high sensitivity, specificity, and speed.[\[4\]](#)

Experimental Workflow: UPLC-MS/MS

The general workflow involves sample preparation to isolate the analyte from plasma components, followed by chromatographic separation and mass spectrometric detection.



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Figure 2: UPLC-MS/MS experimental workflow for Rivaroxaban quantification.

Detailed Protocols

Protocol 1A: Sample Preparation by Protein Precipitation (PPT)

This method is fast and simple, suitable for high-throughput analysis.[\[8\]](#)[\[9\]](#)

- Aliquot: Transfer 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Spike & Precipitate: Add 200 µL of acetonitrile containing the internal standard (e.g., Rivaroxaban-d4 at 50 ng/mL).[\[10\]](#)

- Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
- Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for UPLC-MS/MS analysis.[11]

Protocol 1B: Sample Preparation by Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to PPT, reducing potential matrix effects.[12]

- Aliquot & Spike: To 100 µL of plasma, add 50 µL of internal standard solution and 100 µL of 100 mM di-sodium hydrogen phosphate.
- Extract: Add 2 mL of a suitable organic solvent like Tertiary Butyl Methyl Ether (TBME).
- Vortex: Vortex vigorously for 5 minutes.
- Centrifuge: Centrifuge at 4,000 x g for 10 minutes.
- Evaporate: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute: Reconstitute the residue in 100-200 µL of the mobile phase for injection.

Protocol 2: UPLC-MS/MS Analysis

This is a general method adaptable to various UPLC and triple quadrupole mass spectrometer systems.

- UPLC System: Waters Acquity UPLC or equivalent
- Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water

- B: 0.1% Formic Acid in Acetonitrile[4]
- Flow Rate: 0.4 mL/min[4]
- Gradient: Start at 20% B, ramp to 80% B over 1.5 min, hold for 0.5 min, return to 20% B and re-equilibrate.
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole (e.g., Sciex API 4000, Waters TQD)
- Ionization Mode: Electrospray Ionization, Positive (ESI+)[13]
- MRM Transitions:
 - Rivaroxaban: Precursor ion m/z 436.2 → Product ion m/z 144.8[13]
 - Rivaroxaban-d4 (IS): Precursor ion m/z 440.2 → Product ion m/z 144.7[13]

Quantitative Data Summary: UPLC-MS/MS

Parameter	Method A (PPT)	Method B (LLE)	Method C (SPE)
Linearity Range	0.5 - 400 ng/mL[4]	1 - 600 ng/mL[12]	2 - 501 ng/mL[13]
LLOQ	0.5 ng/mL	1.0 ng/mL[12]	2.0 ng/mL
Intra-day Precision (%CV)	< 10.9%	< 15%	< 3.8%
Inter-day Precision (%CV)	< 7.4%[11]	< 15%	< 15%
Accuracy (% Bias)	87.5 – 112.6%	85 - 115%	-3.1% to -1.9%
Mean Recovery	~70%	Not specified	>85%
Run Time	~3.5 min	~3.0 min[4]	~2.0 min

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, suitable for the analysis of pharmaceutical dosage forms or when higher concentrations are expected.[14] It is generally less sensitive than LC-MS/MS.

Experimental Workflow: HPLC-UV

The workflow is similar to LC-MS/MS but ends with UV-Visible spectrophotometric detection.



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Figure 3: HPLC-UV experimental workflow for Rivaroxaban quantification.

Detailed Protocol

Protocol 3: Sample and Standard Preparation

- Stock Solution: Accurately weigh and dissolve 10 mg of Rivaroxaban reference standard in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.[15]
- Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 5 to 40 μg/mL.[14][16]
- Sample Preparation (Tablets):
 - Weigh and finely powder several tablets to determine the average tablet weight.
 - Weigh a portion of the powder equivalent to 10 mg of Rivaroxaban and transfer to a 10 mL volumetric flask.[17]

- Add ~7 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume.[17]
- Filter the solution through a 0.45 µm syringe filter before analysis.

Protocol 4: HPLC-UV Analysis

- HPLC System: Agilent 1200 series or equivalent with UV detector
- Column: C18 Column (e.g., Phenomenex Luna 250 x 4.6 mm, 5 µm)[14][18]
- Mobile Phase: Acetonitrile : Water (55:45 v/v)[14]
- Flow Rate: 1.2 mL/min[14]
- Detection Wavelength: 249 nm[14][18]
- Injection Volume: 20 µL
- Column Temperature: 40°C[14]

Quantitative Data Summary: HPLC-UV

Parameter	HPLC-UV Method (for Dosage Forms)
Linearity Range	5 - 40 µg/mL (0.005 - 40.0 µg/mL has also been reported)[14]
LOD	0.439 µg/mL[16]
LOQ	1.331 µg/mL[16]
Precision (%RSD)	< 2.0%[19]
Accuracy/Recovery	98 - 102%[17]
Retention Time	~3.4 minutes[14]

This document provides a detailed framework for the analytical quantification of Rivaroxaban. Researchers should perform appropriate method validation according to ICH guidelines to ensure the reliability of their results for their specific application.[14]

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